(Z,17R)-octadec-9-ene-1,17-diamine

Antimalarial drug discovery Transmission-blocking Gametocytocidal

(Z,17R)-octadec-9-ene-1,17-diamine, commonly referred to as harmonine, is a chiral long-chain aliphatic diamine. It is the principal defensive alkaloid found in the hemolymph of the harlequin ladybird Harmonia axyridis, reaching concentrations of approximately 27 mM in the beetle.

Molecular Formula C18H38N2
Molecular Weight 282.5 g/mol
Cat. No. B1255570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,17R)-octadec-9-ene-1,17-diamine
Synonyms(17R,9Z)-1,17-diaminooctadec-9-ene
(R)-harmonine
harmonine
Molecular FormulaC18H38N2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCC=CCCCCCCCCN)N
InChIInChI=1S/C18H38N2/c1-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2,4,18H,3,5-17,19-20H2,1H3/b4-2-/t18-/m1/s1
InChIKeyQQBIZOLJXFSVIO-HCABJEFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z,17R)-Octadec-9-ene-1,17-diamine (Harmonine): Core Properties and Scientific Context for Procurement


(Z,17R)-octadec-9-ene-1,17-diamine, commonly referred to as harmonine, is a chiral long-chain aliphatic diamine [1]. It is the principal defensive alkaloid found in the hemolymph of the harlequin ladybird Harmonia axyridis, reaching concentrations of approximately 27 mM in the beetle [2]. The compound features a (Z)-configured double bond at the C9 position and a single stereogenic centre at C17 with (R)-absolute configuration [1]. Its broad-spectrum antimicrobial profile—encompassing activity against fast-growing mycobacteria, Mycobacterium tuberculosis, Plasmodium falciparum, and Leishmania major—defines its primary research interest as a starting point for anti-infective discovery [2][3].

Chiral natural alkaloid probe with defined (Z,17R) stereochemistry
Antimicrobial screening across mycobacterial and Gram-positive strains
Multi-stage antiparasitic research including transmission-blocking models

Why Generic or Racemic Substitution Fails for (Z,17R)-Octadec-9-ene-1,17-diamine in Research Applications


The biological activity of (Z,17R)-octadec-9-ene-1,17-diamine is contingent upon its specific stereochemistry and double-bond geometry. While both the (R)- and (S)-enantiomers and even the racemic form exhibit antibacterial activity, the differential anti-leishmanial activity and selectivity index of the (R)-form versus the racemate demonstrate that stereochemistry directly impacts pharmacological performance [1]. Furthermore, the compound's unique ability to combine multi-stage antimalarial activity—including gametocytocidal and transmission-blocking effects—is a distinct profile that cannot be assumed for the (E)-isomer or structurally truncated analogs, which have shown reduced activity [2][3]. Procuring the stereopure (Z,17R)-form is therefore essential for reproducible and meaningful biological evaluation, and any substitution with undefined or racemic material will introduce confounding variables in structure-activity relationship studies and translational research.

Target Profile
Substitution Risk
Stereopure (R)-enantiomer with reported intracellular selectivity context
Racemic mixture may shift selectivity index interpretation
(Z)-configured double bond geometry supporting multi-stage activity
(E)-isomer or truncated analogs show reduced transmission-blocking endpoints
Full-length C18 diamine with defined stereochemistry
Structural analogs may not replicate gametocytocidal assay response

Quantitative Differentiation Guide for (Z,17R)-Octadec-9-ene-1,17-diamine Against Key Comparators


Multi-Stage Antimalarial Activity Including Transmission-Blocking vs. Chloroquine and Primaquine

(Z,17R)-octadec-9-ene-1,17-diamine (harmonine) inhibits asexual blood stages of both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains with IC50 values of 4.8 µM and 7.6 µM, respectively. By contrast, chloroquine shows IC50 values of 0.024 µM (3D7) and 0.158 µM (Dd2), indicating an absence of cross-resistance between harmonine and chloroquine [1]. Beyond blood-stage activity, harmonine demonstrates gametocytocidal activity at 4.8 µM, reducing gametocyte numbers to 18% of the DMSO control, while all gametocytes were killed at 50 µM. The positive control primaquine (IC50 3 µM on asexual stages) reduced gametocyte numbers to only 42% [1]. In the Anopheles stephensi mosquito feeding model, the presence of 10 µM harmonine in a blood meal reduced the proportion of infected mosquitoes from 91% (control) to 45%, representing a significant reduction in parasite transmission (p < 0.05) [1].

Multi-Stage Antimalarial
Head-to-head
Asexual IC50 4.8 µM (3D7) / 7.6 µM (Dd2); gametocyte reduction to 18% vs 42% (primaquine); mosquito infection 45% vs 91% control at 10 µM
Reported transmission-blocking endpoint context
P. falciparum 3D7/Dd2; A. stephensi feeding model
Antimalarial drug discovery Transmission-blocking Gametocytocidal

Anti-Leishmanial Potency and Selectivity of the (R)-Enantiomer vs. Racemic Material and Miltefosine

The anti-leishmanial activity of (Z,17R)-octadec-9-ene-1,17-diamine was evaluated against Leishmania major. (R)-Harmonine inhibited promastigotes with an IC50 of 14.2 µM and the clinically relevant intracellular amastigote form with an IC50 of 2.4 µM. The comparable racemic mixture (rac-harmonine) showed an IC50 of 13.2 µM against promastigotes [1]. The established anti-leishmanial drug miltefosine exhibited IC50 values of 36.2 µM (promastigotes) and 33.0 µM (amastigotes) in the same assay system. The selectivity index (SI, IC50 against bone marrow-derived macrophages / IC50 against L. major amastigotes) for (R)-harmonine was 15.2, compared to miltefosine's SI of 2.0 [1]. This indicates a 7.6-fold superior selectivity window for the host-parasite interaction.

Anti-Leishmanial Selectivity
Head-to-head
Amastigote IC50 2.4 µM; SI 15.2 vs miltefosine SI 2.0 (7.6-fold higher selectivity index)
Supports intracellular selectivity review
L. major amastigote assay; BMDM cytotoxicity
Leishmaniasis chemotherapy Enantioselective activity Selectivity index

Antibacterial Activity Against Mycobacterium tuberculosis and Fast-Growing Mycobacteria vs. Isoniazid

(Z,17R)-octadec-9-ene-1,17-diamine demonstrates pronounced activity against mycobacterial species. The MIC against M. tuberculosis H37 is 44 µM, with enhanced potency against M. vaccae (MIC 5.5 µM) and equal potency (44 µM) against M. smegmatis, M. aurum, and M. fortuitum. The control anti-tuberculosis drug isoniazid showed an MIC of 0.36 µM against M. tuberculosis H37 under the same conditions [1]. Activity was also demonstrated against drug-resistant Gram-positive pathogens, with harmonine exhibiting equal MIC values (89 µM) against both drug-sensitive S. aureus and MRSA [1]. The estimated physiological concentration of harmonine in beetle hemolymph (approx. 27 mM) is more than 600-fold above the observed MICs, suggesting evolutionary optimization for antimicrobial defence [1].

Mycobacterial & MRSA Activity
Head-to-head
M. tuberculosis MIC 44 µM; MRSA/MSSA equipotent at 89 µM (vs ciprofloxacin 130-fold drop)
Reported equipotent strain activity context
Broth microdilution; BACTEC MGIT 960 system
Antimycobacterial agents Tuberculosis drug discovery MIC profiling

Cytotoxicity Profile Across Mammalian and Insect Cell Lines

The antiproliferative activity of (Z,17R)-octadec-9-ene-1,17-diamine was evaluated across a panel of human and insect cell lines. IC50 values against human cell lines HUVEC, K-562, MCF-7, and HeLa were 21.3 µM, 18.5 µM, 38.0 µM, and 37.0 µM, respectively, while lepidopteran cell lines Sf9 and High Five showed IC50 values of 57 µM and 53 µM [1]. For context, the anti-leishmanial amastigote IC50 of 2.4 µM [2] yields a selectivity margin of 7.7-fold against the most sensitive human cell line (K-562, IC50 18.5 µM). The reduced sensitivity of insect cells relative to some mammalian lines provides a comparative toxicity benchmark for downstream agrochemical research.

Cytotoxicity Panel
Cross-study
Human cell IC50 range 18.5–38.0 µM; insect cell IC50 53–57 µM; 7.7-fold margin vs amastigote IC50
Supports cytotoxicity endpoint review
MTT assay; 24–48 h exposure across 6 cell lines
Cytotoxicity profiling Selectivity screening Therapeutic window

High-Value Research and Industrial Application Scenarios for (Z,17R)-Octadec-9-ene-1,17-diamine


Malaria Transmission-Blocking Drug Discovery

The compound's ability to inhibit P. falciparum exflagellation and zygote formation at low µM concentrations, combined with a demonstrable reduction in mosquito infectivity in vivo, makes it a prime starting point for transmission-blocking intervention development [1]. Procurement is justified for any research program targeting the bottleneck of malaria elimination, as standard antimalarials like chloroquine lack this dual-stage and transmission-blocking pharmacodynamic profile [1].

Anti-Leishmanial Lead Optimization Programs

With an amastigote IC50 of 2.4 µM and a selectivity index of 15.2—substantially superior to miltefosine (SI 2.0)—this scaffold is immediately actionable for medicinal chemistry campaigns aiming to reduce toxicity while enhancing potency [2]. The availability of the racemic form and described synthetic routes further support analogue synthesis and SAR exploration [2].

Mycobacterial Resistance Bypass Research

The equipotent activity of (Z,17R)-octadec-9-ene-1,17-diamine against drug-sensitive S. aureus and MRSA, and its activity against M. tuberculosis H37 at an MIC of 44 µM despite isoniazid's potency, suggest a distinct and potentially novel mechanism of action [1]. Research groups focused on identifying new anti-tuberculosis targets and understanding mycobacterial resistance mechanisms can leverage this compound as a chemical probe [1].

Insect Immunity and Biological Control Agent Development

The natural function of this compound as a defensive alkaloid at high hemolymph concentrations (approx. 27 mM) positions it as a biochemical standard for studying innate insect immunity and the molecular basis of invasive species success [1]. It can be used as a reference in assays to screen for antimicrobial effectors in other coccinellid species or to develop biopesticide strategies [3].

Application
Selection Property
Validation Focus
Malaria transmission-blocking studies
Multi-stage parasite inhibition context
Gametocytocidal and transmission endpoints
Anti-leishmanial lead research
Intracellular amastigote assay context
Host-parasite selectivity review
Mycobacterial resistance studies
Equipotent strain activity profile
MIC and resistance mechanism endpoints
Insect immunity and defense research
Natural alkaloid reference identity
Hemolymph antimicrobial screening
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